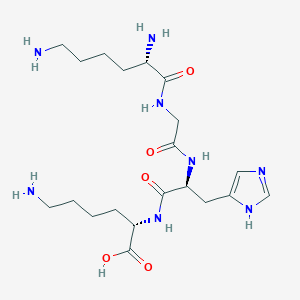

L-Lysine, L-lysylglycyl-L-histidyl-

Vue d'ensemble

Description

L-Lysine, also known as L-2,6-diaminopimelic acid, is an essential amino acid that is found in all forms of life, including plants, animals, and humans. It is an important component of proteins and is involved in many metabolic processes. L-Lysine is also known as L-lysylglycyl-L-histidyl- (L-Lys-H). The purpose of

Applications De Recherche Scientifique

Recherche biomédicale : chélation du cuivre

L-Lysine, L-lysylglycyl-L-histidyl- : est liée au composé cuivre-glycyl-L-histidyl-L-lysine (GHK-Cu), qui est utilisé en recherche biomédicale pour ses propriétés de chélation du cuivre. Cela a des implications dans les études relatives au métabolisme du cuivre et à son rôle dans diverses maladies .

Industrie alimentaire : agent antimicrobien

L’epsilon-poly-L-lysine (ε-PL), un polymère de L-lysine, est connu pour son activité antimicrobienne et est largement utilisé comme conservateur alimentaire en raison de sa sécurité et de sa nature biodégradable .

Alimentation animale : complément nutritionnel

La L-lysine est un acide aminé essentiel crucial pour la croissance humaine et animale, constituant une part importante de l’industrie de l’alimentation animale afin d’améliorer la valeur nutritionnelle .

Mécanisme D'action

Target of Action

L-Lysine, L-lysylglycyl-L-histidyl- is a tripeptide composed of the amino acids lysine, glycine, and histidine . The primary targets of this compound are proteins in the human body, as it plays a crucial role in protein synthesis . It also has a high affinity for copper ions, forming a complex with them .

Mode of Action

The compound interacts with its targets primarily through its ε-amino group, which acts as a site for hydrogen binding and a general base in catalysis . When the ratio of L-lysine to L-arginine is high, viral replication and the cytopathogenicity of herpes simplex virus have been found to be inhibited . This suggests that L-Lysine, L-lysylglycyl-L-histidyl- may have antiviral activity.

Biochemical Pathways

L-Lysine, L-lysylglycyl-L-histidyl- is involved in several biochemical pathways. In organisms that synthesize lysine, two main biosynthetic pathways exist: the diaminopimelate and α-aminoadipate pathways . Lysine catabolism occurs through one of several pathways, the most common of which is the saccharopine pathway .

Pharmacokinetics

L-Lysine, L-lysylglycyl-L-histidyl- is an essential amino acid, which means that humans cannot synthesize it and must obtain it from the diet . It is commonly found as a component of total parenteral nutrition . L-Lysine may facilitate the absorption of calcium from the small intestine , suggesting that it may have an impact on bioavailability.

Result of Action

The molecular and cellular effects of L-Lysine, L-lysylglycyl-L-histidyl- action are broad and encompass everything from wound healing to anti-aging properties . It stimulates collagen synthesis, thereby significantly aiding the process related to tissue repair . It also improves skin appearance, skin firmness, and the resilience and elasticity of aged skin .

Action Environment

The action, efficacy, and stability of L-Lysine, L-lysylglycyl-L-histidyl- can be influenced by various environmental factors. For instance, dietary intake can affect the levels of this compound in the body . Furthermore, it has been suggested that L-Lysine, L-lysylglycyl-L-histidyl- may reduce cortisol levels in women, indicating that stress could potentially influence its action .

Orientations Futures

GHK-Cu has been proposed as a therapeutic agent for skin inflammation, chronic obstructive pulmonary disease, and metastatic colon cancer . It is capable of up- and downregulating at least 4,000 human genes, essentially resetting DNA to a healthier state . The evidence as presented provides the rationale to further investigate this naturally occurring peptide in preclinical and clinical aging studies .

Analyse Biochimique

Biochemical Properties

L-Lysine, L-lysylglycyl-L-histidyl- plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, L-lysine is known to be involved in the biosynthesis of proteins and other important molecules. The compound interacts with enzymes such as lysine decarboxylase, which catalyzes the conversion of L-lysine to cadaverine, a precursor for the synthesis of polyamines . Additionally, L-lysylglycyl-L-histidyl- can interact with metal ions like copper and zinc, potentially influencing redox reactions and preventing metal-induced protein aggregation .

Cellular Effects

L-Lysine, L-lysylglycyl-L-histidyl- has various effects on different types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, L-lysine is essential for protein synthesis, and its availability can affect the rate of translation and overall protein production in cells. L-lysylglycyl-L-histidyl- may also play a role in protecting cells from oxidative stress by binding to metal ions and preventing their redox activity .

Molecular Mechanism

The molecular mechanism of L-Lysine, L-lysylglycyl-L-histidyl- involves several interactions at the molecular level. L-lysine can bind to enzymes and proteins, influencing their activity and stability. L-lysylglycyl-L-histidyl- can bind to metal ions, reducing their redox activity and preventing metal-induced damage to proteins and other biomolecules . These interactions can lead to changes in gene expression and enzyme activity, ultimately affecting cellular function.

Metabolic Pathways

L-Lysine, L-lysylglycyl-L-histidyl- is involved in several metabolic pathways. L-lysine is a key component of the lysine biosynthesis pathway, which involves enzymes such as aspartate kinase and diaminopimelate dehydrogenase . L-lysylglycyl-L-histidyl- may also influence metabolic flux and metabolite levels by interacting with enzymes and cofactors involved in amino acid metabolism.

Propriétés

IUPAC Name |

(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-2,6-diaminohexanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H36N8O5/c21-7-3-1-5-14(23)18(30)25-11-17(29)27-16(9-13-10-24-12-26-13)19(31)28-15(20(32)33)6-2-4-8-22/h10,12,14-16H,1-9,11,21-23H2,(H,24,26)(H,25,30)(H,27,29)(H,28,31)(H,32,33)/t14-,15-,16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHFZVZMBXJOMKA-JYJNAYRXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)CC(C(=O)NC(CCCCN)C(=O)O)NC(=O)CNC(=O)C(CCCCN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(NC=N1)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)CNC(=O)[C@H](CCCCN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H36N8O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90429544 | |

| Record name | L-Lysine, L-lysylglycyl-L-histidyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90429544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

468.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155149-79-4 | |

| Record name | L-Lysine, L-lysylglycyl-L-histidyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90429544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Chlorodinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepine](/img/structure/B172705.png)

![tert-Butyl 4-(2-oxo-2,4-dihydro-1H-benzo[d][1,3]oxazin-1-yl)piperidine-1-carboxylate](/img/structure/B172717.png)